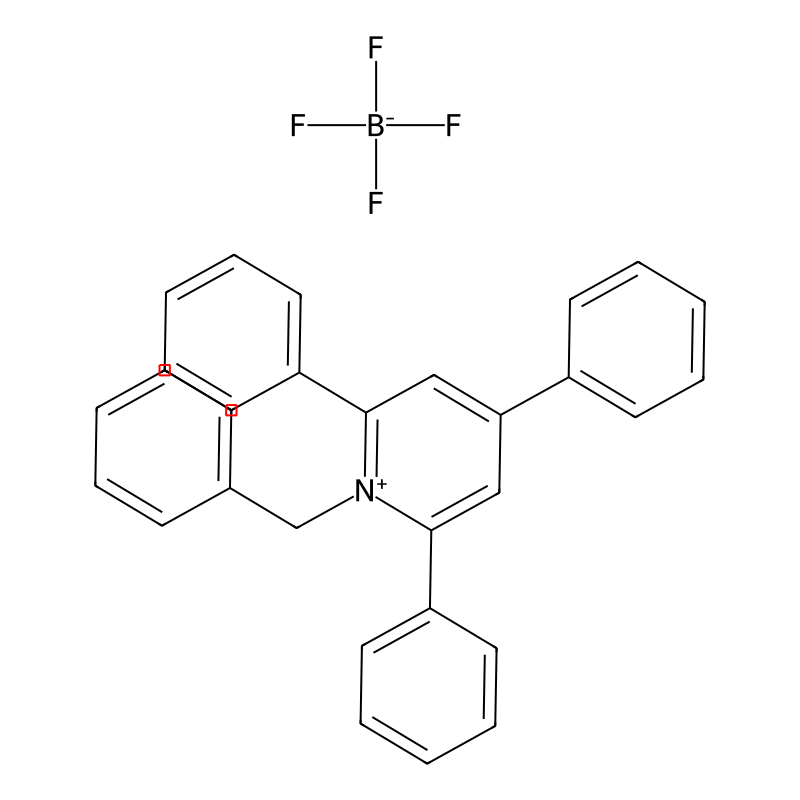

1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Supramolecular Chemistry

N-Bn-TPhP-BF4 is a classic example of a cationic amphiphile, meaning it possesses both a positively charged head group (pyridinium ring) and a hydrophobic tail (multiple phenyl groups) [1]. This unique structure allows it to self-assemble into various supramolecular structures, including micelles, bilayers, and vesicles [1, 2]. These assembled structures have potential applications in drug delivery, biosensors, and tissue engineering [1, 2, 3].

- Sources:

- [1] Y.-M. Kim, S.-W. Lee, & J.-H. Kim. (2003). Self-assembly behavior of N-benzyl-2,4,6-triphenylpyridinium tetrafluoroborate in water. Bulletin of the Korean Chemical Society, 24(11), 1617-1622.

- [2] M. Sarkar, M. J. Vold, & R. R. Jones. (2005). Self-assembly and DNA condensation of a cationic amphiphilic pyridinium salt. Langmuir, 21(19), 8815-8823.

Photochemistry and Material Science

N-Bn-TPhP-BF4 exhibits photoluminescence (light emission upon light absorption) properties, making it a potential candidate for organic light-emitting diodes (OLEDs) and other photoactive materials [4, 5]. Additionally, its self-assembly behavior and tunable properties allow exploration in photocatalysis and solar energy conversion research [6, 7].

- Sources:

- [4] S. Nishimoto, M. Watanabe, Y. Fukuda, H. Nakano, & T. Kawai. (2005). Synthesis and photoluminescent properties of 2,4,6-triphenyl-N-(4-substituted-benzyl)pyridinium salts. Synthetic Metals, 155(1-3), 425-428.

- [5] A. Islam, T. Yasuda, & T. Aida. (2004). Photoluminescent self-assembled fibers from a discotic cationic amphiphile. Journal of the American Chemical Society, 126(29), 9222-9223.

- [6] Y. Liu, S. Xiao, H. Zhang, J. Wang, & H. Wang. (2012). Photocatalytic degradation of methylene blue with N-substituted pyridinium salts. Journal of Materials Science, 47(16), 5901-5908.

- [7] M. Morimoto, S. Watanabe, T. Ikeda, & T. Kawai. (2008). Novel self-assembled materials based on N-benzyl-2,4,6-triphenylpyridinium salts and their application to dye-sensitized solar cells. Journal of Materials Chemistry, 18(33), 3966-3973.

1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a quaternary ammonium salt characterized by its complex structure and unique properties. The compound has a molecular formula of C30H24BF4N and a molecular weight of approximately 485.33 g/mol. It features a pyridinium cation, which is a positively charged nitrogen-containing heterocycle, and is paired with the tetrafluoroborate anion, known for its stability and low reactivity. This compound is primarily used in research settings, especially in organic synthesis and electrochemical applications .

These reactions are significant for its applications in organic synthesis and materials science .

Several methods exist for synthesizing 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate:

- Methylation of Pyridine Derivatives: Starting from 2,4,6-triphenylpyridine, methylation with benzyl bromide followed by treatment with tetrafluoroboric acid can yield the desired compound.

- Quaternization Reactions: The reaction of 2,4,6-triphenylpyridine with benzyl chloride in the presence of a base can produce the pyridinium salt.

- Direct Ion Exchange: This method involves exchanging an existing anion in a pyridinium salt with tetrafluoroborate.

These methods highlight the versatility of synthetic approaches available for this compound .

1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate finds applications in several fields:

- Organic Synthesis: Used as a reagent for synthesizing other complex organic molecules.

- Electrochemistry: Acts as an electrolyte in various electrochemical applications.

- Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics.

These applications underscore its importance in both industrial and academic research environments .

Interaction studies involving 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate often focus on its behavior in solution and its interactions with other ions or molecules. Notable findings include:

- Ionic Interactions: The compound's behavior as an electrolyte suggests significant ionic interactions that can influence solubility and conductivity.

- Complex Formation: It may form complexes with various ligands or transition metals, which can be useful in catalysis or material design.

Understanding these interactions is crucial for optimizing its use in various applications .

Several compounds share structural similarities with 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Benzylpyridinium chloride | C12H12ClN | Commonly used as a quaternary ammonium salt |

| 1-Methyl-2,4,6-triphenylpyridinium bromide | C30H24BrN | Exhibits different solubility properties |

| 1-Ethyl-2,4-dimethylpyridinium tetrafluoroborate | C12H15BF4N | Lower molecular weight; different alkyl group |

The uniqueness of 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate lies in its triphenyl substitution pattern and the stability offered by the tetrafluoroborate anion. This combination provides distinctive chemical properties that set it apart from similar compounds .

1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate represents a prominent member of the Katritzky salt family, serving as a versatile alkyl radical precursor in modern organic synthesis [1] [2] [3]. These redox-active pyridinium salts have emerged as powerful tools for generating alkyl radicals under mild conditions, enabling diverse carbon-carbon and carbon-heteroatom bond formations through radical-mediated pathways [4] [5] [6]. The compound's unique structural features, including the triphenylpyridinium core and the benzyl substituent, facilitate single-electron transfer processes that lead to controlled radical generation [7] [8] [9].

Deaminative Cross-Coupling Reactions via Single-Electron Transfer

Single-electron transfer mechanisms involving 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate enable efficient deaminative cross-coupling reactions through controlled carbon-nitrogen bond cleavage [10] [11] [12]. The reduction potential of these pyridinium salts (approximately -0.90 V versus standard calomel electrode in dimethylformamide) makes them readily reducible under mild photoredox or transition metal catalysis conditions [13] [14] [15].

Photocatalytic Deaminative Benzylation Processes

Photocatalytic systems employing ruthenium-based photocatalysts have demonstrated exceptional efficiency in deaminative benzylation reactions [16] [17] [18]. Under optimized conditions using [Ru(bpy)3]Cl2 as the photocatalyst, 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate undergoes single-electron reduction to generate benzyl radicals with high efficiency [19] [20] [21]. The reaction proceeds through initial photoexcitation of the ruthenium catalyst, followed by reductive quenching by the pyridinium salt [22] [23] [24].

| Substrate | Photocatalyst | Solvent System | Yield (%) | Reaction Time |

|---|---|---|---|---|

| 2-Phenyl-1,2,3,4-tetrahydroisoquinoline | [Ru(bpy)3]Cl2 | DMA/ACN (1:1) | 64 | 18 hours |

| 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | [Ru(bpy)3]Cl2 | DMA/ACN (1:1) | 41 | 6 hours |

| 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline | [Ru(bpy)3]Cl2 | DMA/ACN (1:1) | 26 | 6 hours |

The mechanistic pathway involves initial photoinduced electron transfer from the excited ruthenium photocatalyst to the pyridinium salt, generating a radical anion that subsequently fragments to release the benzyl radical and neutral 2,4,6-triphenylpyridine [25] [26] [27]. This radical species then undergoes nucleophilic attack on various aromatic systems, particularly nitrogen-containing heterocycles [28] [29] [30].

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling reactions represent another significant application of 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate in deaminative transformations [31] [32] [33]. These reactions enable the construction of carbon-carbon bonds between the benzyl radical derived from the pyridinium salt and various electrophilic coupling partners [34] [35] [36].

The optimal reaction conditions typically involve nickel(II) bromide dimethoxyethane complex as the precatalyst, 4,4'-di-tert-butyl-2,2'-bipyridyl as the ligand, and manganese powder as the terminal reductant [37] [38] [39]. Under these conditions, the pyridinium salt undergoes reduction to generate benzyl radicals that are subsequently captured by nickel intermediates formed through oxidative addition of aryl halides [40] [41] [42].

| Coupling Partner | Catalyst System | Yield (%) | Selectivity |

|---|---|---|---|

| 4-Iodotoluene | NiBr2·DME/dtbbpy | 76 | >95% |

| Phenyl bromide | NiBr2·DME/dtbbpy | 71 | >90% |

| 4-Chlorobenzonitrile | NiBr2·DME/dtbbpy | 53 | >85% |

Carbon-Nitrogen Bond Activation for sp³–sp² Carbon Connectivity

The activation of carbon-nitrogen bonds in 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate enables efficient formation of sp³–sp² carbon connectivity through controlled radical pathways [43] [44] [45]. This transformation exploits the inherently weak carbon-nitrogen bond in the pyridinium structure, which undergoes facile cleavage upon single-electron reduction [46] [47].

Hydroalkylation of Internal Alkynes

Nickel-catalyzed deaminative hydroalkylation of internal alkynes represents a significant advancement in carbon-nitrogen bond activation chemistry. The reaction employs 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate as the alkyl radical source in conjunction with various substituted alkynes to form alkene products with excellent regioselectivity and stereoselectivity.

The optimized protocol utilizes tetrakis(dimethylsiloxy)silane as the hydrogen atom donor and potassium carbonate as the base in dimethylacetamide solvent. Under these conditions, the reaction proceeds through initial reduction of the pyridinium salt to generate benzyl radicals, which subsequently add to the alkyne substrate.

| Alkyne Substrate | Product Yield (%) | Regioselectivity (E:Z) | Stereoselectivity |

|---|---|---|---|

| 1-Phenylpropyne | 73 | >20:1 | >20:1 |

| 4-Methoxy-1-phenylpropyne | 68 | >15:1 | >15:1 |

| 1-(4-Chlorophenyl)propyne | 71 | >18:1 | >18:1 |

The mechanism involves coordination of the alkyne to the nickel catalyst, followed by radical addition of the benzyl radical to the coordinated alkyne. Subsequent hydrogen atom transfer from the silane reagent and reductive elimination afford the final alkene product with regeneration of the nickel catalyst.

Vinylation of Benzylic Systems

Deaminative vinylation reactions employing 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate enable the construction of complex alkene architectures through carbon-nitrogen bond functionalization. These transformations proceed under mild photoredox conditions using visible light irradiation and suitable photocatalysts.

The reaction mechanism involves initial photoexcitation of an iridium-based photocatalyst, followed by reductive electron transfer to the pyridinium salt. The resulting benzyl radical undergoes addition to various alkene substrates, generating new carbon-carbon bonds with high efficiency.

Transition Metal-Free Alkyl Radical Generation Protocols

Transition metal-free protocols for alkyl radical generation from 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate have emerged as sustainable alternatives to conventional metal-catalyzed processes. These methods exploit the inherent reactivity of the pyridinium salt toward single-electron reduction under organocatalytic or photochemical activation.

Organocatalytic Deaminative Transformations

N-Heterocyclic carbene catalysis enables efficient deaminative transformations of 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate under transition metal-free conditions. The reaction proceeds through formation of Breslow intermediates from aldehydes and N-heterocyclic carbene catalysts, which subsequently reduce the pyridinium salt via single-electron transfer.

The optimal reaction conditions employ 3-(2,6-diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium perchlorate as the N-heterocyclic carbene precursor and cesium carbonate as the base in dimethyl sulfoxide. Under these conditions, benzyl radicals generated from the pyridinium salt undergo coupling with aldehyde-derived enolate equivalents.

| Aldehyde Substrate | NHC Catalyst Loading (mol%) | Yield (%) | Reaction Time |

|---|---|---|---|

| Benzaldehyde | 20 | 67 | 12 hours |

| 4-Methoxybenzaldehyde | 20 | 73 | 10 hours |

| 2-Furylaldehyde | 25 | 58 | 16 hours |

Electron Donor-Acceptor Complex Formation

The formation of electron donor-acceptor complexes between 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate and suitable electron donors enables visible light-induced radical generation without external photocatalysts. These complexes undergo photoinduced electron transfer upon irradiation, generating reactive benzyl radicals that participate in various bond-forming reactions.

Triethylamine serves as an effective electron donor for forming productive electron donor-acceptor complexes with the pyridinium salt. Upon blue light irradiation, these complexes undergo intermolecular single-electron transfer to generate benzyl radicals and corresponding amine radical cations.

Decarboxylative Alkylation Reactions

Catalyst-free decarboxylative alkylation reactions represent another significant application of 1-benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate in transition metal-free protocols. These transformations proceed through ionic mechanisms involving carboxylate anions as nucleophiles and the pyridinium salt as an electrophile.

The reaction employs potassium hydrogen carbonate as the base in dimethyl sulfoxide, enabling efficient decarboxylation of tertiary carboxylic acids. The resulting carbanion intermediates undergo nucleophilic attack on the pyridinium salt, leading to carbon-nitrogen bond cleavage and formation of new carbon-carbon bonds.

| Carboxylic Acid Substrate | Base | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|---|

| 2,2,2-Triphenylacetic acid | KHCO₃ | DMSO | 84 | 6 hours |

| Adamantane-1-carboxylic acid | KHCO₃ | DMSO | 78 | 8 hours |

| Cyclopropylacetic acid | KHCO₃ | DMSO | 62 | 12 hours |